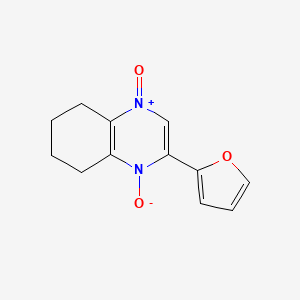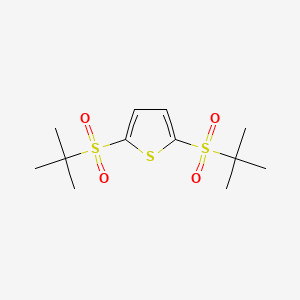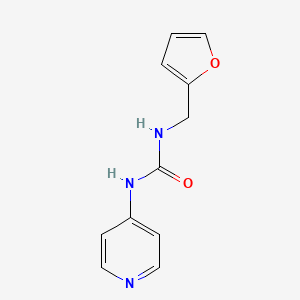
2-Methyl-2-(4-nitrophenyl)-propionicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, an ethoxycarbonylamino group, and a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate typically involves the reaction of 3-chloro-2-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at reflux temperatures.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is typically performed in anhydrous ether solvents at low temperatures.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are 3-chloro-2-aminopropanoic acid and ethanol.
Reduction: The major product is the corresponding alcohol, methyl 3-chloro-2-(hydroxyamino)propanoate.
科学的研究の応用
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用機序
The mechanism of action of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of active metabolites that exert biological effects by modulating enzymatic activity or receptor binding.
類似化合物との比較
Similar Compounds
Methyl 3-chloro-2-aminopropanoate: Similar structure but lacks the ethoxycarbonylamino group.
Ethyl 3-chloro-2-(ethoxycarbonylamino)propanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 3-bromo-2-(ethoxycarbonylamino)propanoate: Similar structure but has a bromo group instead of a chloro group.
Uniqueness
Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is unique due to the presence of both a chloro group and an ethoxycarbonylamino group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
41757-81-7 |
|---|---|
分子式 |
C7H12ClNO4 |
分子量 |
209.63 g/mol |
IUPAC名 |
methyl 3-chloro-2-(ethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C7H12ClNO4/c1-3-13-7(11)9-5(4-8)6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChIキー |
VJMUOSNHHFGAMF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(CCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid](/img/structure/B14157491.png)
![methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B14157505.png)


![2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14157535.png)
![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea](/img/structure/B14157548.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol](/img/structure/B14157556.png)


![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)

![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
